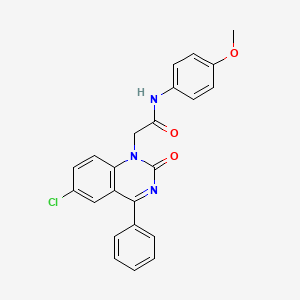

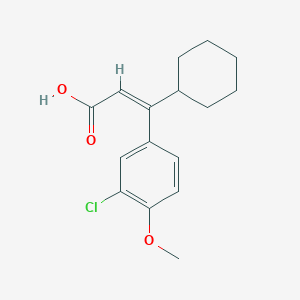

![molecular formula C16H18N6O B2467854 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1251561-64-4](/img/structure/B2467854.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzo[d]imidazole and pyridazine rings are known to participate in a variety of chemical reactions. These can include reactions with electrophiles and nucleophiles, as well as various types of cycloaddition reactions .Scientific Research Applications

- Design and Synthesis : Researchers have designed and synthesized novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents . These compounds were evaluated for their inhibitory activities against various tumor cell lines.

- Mechanistic Insights : Mechanistic studies suggested that 3a1 may exert antitumor activity through various pathways, including up-regulation of Bax, intracellular Ca2+ release, ROS generation, and activation of caspase-9 and caspase-3 .

- Enzyme Inhibition : These compounds were evaluated for their inhibition activity against different isoforms of carbonic anhydrase (CA), including hCA VII (a potential target for treating neuropathic pain) and hCA I, II, and IV expressed in the brain and other tissues .

- Imidazoles : The compound falls within the class of imidazoles, which are key components in functional molecules used across various applications .

Antitumor Activity

Carbonic Anhydrase Inhibition

Functional Molecules

Antiproliferative Activity

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of imidazoles, which are key components in functional molecules used in a variety of applications . .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. Imidazoles, in general, have diverse modes of action depending on their specific targets. For instance, some imidazoles inhibit microtubule assembly formation , while others inhibit certain isoforms of human carbonic anhydrase

Result of Action

Some imidazoles have been shown to induce apoptosis in cells , but the specific effects of this compound need to be investigated further.

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-12-6-7-15(21-20-12)17-8-9-18-16(23)10-22-11-19-13-4-2-3-5-14(13)22/h2-7,11H,8-10H2,1H3,(H,17,21)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAOBOJNVWELDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

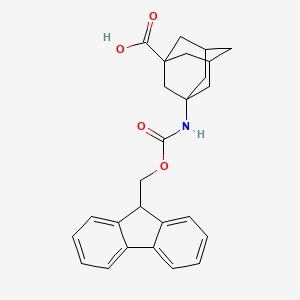

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

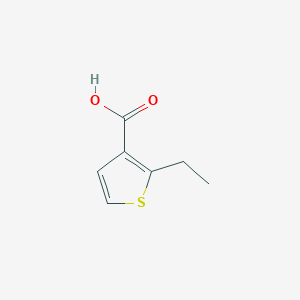

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)

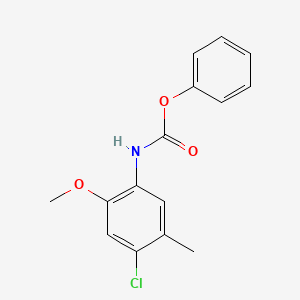

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)

![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)